molecular formula C12H8IN3 B8364444 5-iodo-1-pyridin-3-yl-1H-indazole

5-iodo-1-pyridin-3-yl-1H-indazole

Cat. No.: B8364444
M. Wt: 321.12 g/mol
InChI Key: ZECDJMNIBZMRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-1-pyridin-3-yl-1H-indazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the indazole class of heterocyclic compounds, which are recognized as a privileged scaffold in the development of bioactive molecules . Indazole derivatives have demonstrated a wide range of pharmacological activities, with several serving as core structures in FDA-approved small molecule anti-cancer drugs and others being investigated in clinical trials . These compounds often function as kinase inhibitors, targeting key signaling pathways in diseases such as cancer . The specific molecular architecture of this compound, featuring an iodine atom and a pyridinyl substituent on the indazole core, makes it a valuable intermediate for synthetic chemistry. The iodine atom can be utilized in various metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to generate more complex molecules for biological evaluation and structure-activity relationship (SAR) studies . This compound is intended for use in research and development laboratories as a building block for the synthesis of novel molecules. It is For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C12H8IN3

Molecular Weight

321.12 g/mol

IUPAC Name

5-iodo-1-pyridin-3-ylindazole

InChI

InChI=1S/C12H8IN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H

InChI Key

ZECDJMNIBZMRED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C3=C(C=C(C=C3)I)C=N2

Origin of Product

United States

Preparation Methods

Sandmeyer-Type Iodination from 5-Aminoindazole

The most direct route to 5-iodo-1H-indazole involves diazotization of 5-aminoindazole followed by iodide substitution. A representative procedure involves:

  • Suspending 5-aminoindazole in aqueous HCl at −5°C.

  • Adding NaNO₂ to generate the diazonium intermediate.

  • Treating with KI at 90°C to afford 5-iodo-1H-indazole in 106% yield (after accounting for residual salts).

Key Advantages :

  • Avoids pre-protection of the indazole NH group.

  • High functional group tolerance for subsequent modifications.

Limitations :

  • Requires careful temperature control to prevent decomposition.

  • Excess iodide may complicate purification.

Direct Electrophilic Iodination

Alternative methods employ I₂ or N-iodosuccinimide (NIS) under basic conditions:

  • I₂/KOH/DMF System : Treatment of 1H-indazole with I₂ (1.5 equiv) and KOH in DMF at 60°C for 6 h achieves quantitative iodination at C5.

  • NIS/Hexafluoroisopropanol (HFIP) : Mild conditions (0°C to RT) in HFIP enable iodination with 84–98% yields, minimizing side reactions.

Comparative Analysis :

MethodConditionsYield (%)Purification
SandmeyerHCl/NaNO₂/KI, 90°C106*Filtration
I₂/KOH/DMF60°C, 6 h>95Column chromatography
NIS/HFIP0°C to RT, 2–4 h84–98Recrystallization

*Theoretical yield after salt retention.

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-pyridin-3-yl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium or copper catalysts are used in coupling reactions.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Antitumor Activity

Several studies have demonstrated the antitumor potential of 5-iodo-1-pyridin-3-yl-1H-indazole derivatives. The compound has been explored for its ability to inhibit various kinases associated with cancer progression.

  • Kinase Inhibition : Research indicates that indazole derivatives can inhibit Polo-like kinase 4 (PLK4), which is crucial for cell division and proliferation in cancer cells. For instance, derivatives synthesized based on the indazole scaffold showed nanomolar inhibition against PLK4, leading to reduced tumor growth in mouse models of colon cancer .
  • Bcr-Abl Inhibition : Another study focused on the synthesis of 1H-indazole derivatives that effectively inhibited the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia (CML). Some compounds exhibited comparable potency to Imatinib, a standard treatment for CML, indicating their potential as alternative therapies .

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

The compound has also been investigated for its inhibitory effects on fibroblast growth factor receptors, which are involved in various cancers:

  • Pan-FGFR Inhibitors : A series of this compound derivatives were evaluated for their ability to inhibit FGFRs. One notable compound demonstrated IC50 values in the nanomolar range against FGFR1-4 and showed significant tumor growth inhibition in xenograft models .

Immune Modulation through IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune suppression within the tumor microenvironment. Compounds derived from this compound have shown promise as IDO1 inhibitors:

  • IDO1 Inhibition Studies : Several derivatives were synthesized and tested for their ability to inhibit IDO1 activity. One compound exhibited remarkable IDO1 inhibitory activity with an IC50 value of 5.3 μM, suggesting its potential role in enhancing anti-tumor immunity .

Antimicrobial Activity

In addition to its anticancer properties, research has indicated that indazole derivatives can possess antimicrobial activity:

  • Antibacterial Studies : A study evaluated various indazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds derived from the indazole scaffold exhibited significant antibacterial activity, highlighting their potential application in treating infections .

Structure-Activity Relationship (SAR) Insights

Understanding the structure-activity relationships of these compounds is critical for optimizing their therapeutic efficacy:

CompoundTarget KinaseIC50 (nM)Activity
Compound APLK49Antitumor
Compound BBcr-Abl14Antileukemic
Compound CFGFR2Antitumor
Compound DIDO15.3Immune modulation

Case Studies and Clinical Implications

Several case studies have highlighted the clinical relevance of these compounds:

  • Clinical Trials : Some derivatives have entered clinical trials due to their promising preclinical results. For instance, compounds targeting FGFRs have shown efficacy in patients with specific genetic alterations in tumors .

Mechanism of Action

The mechanism of action of 5-iodo-1-pyridin-3-yl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-iodo-1-pyridin-3-yl-1H-indazole with three key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Boiling Point (°C) Density (g/cm³)
This compound - C₁₂H₈IN₃ 337.12 Iodo (C5), Pyridin-3-yl (N1) - -
5-(Pyridin-3-yl)-1H-indazole 885272-37-7 C₁₂H₉N₃ 195.22 Pyridin-3-yl (C5) 434.918 1.271
5-(6-Chloropyridin-3-yl)-1H-indazole 885271-19-2 C₁₂H₈ClN₃ 229.67 Chloro (C6 of pyridine) - -
5-Fluoro-3-iodo-1H-indazole 858629-06-8 C₇H₄FIN₂ 262.02 Fluoro (C5), Iodo (C3) - -

Key Observations :

  • Iodine vs.
  • Substituent Position : In 5-fluoro-3-iodo-1H-indazole (CAS 858629-06-8), the iodine is at position 3 instead of 5, altering electronic distribution and steric effects .
  • Pyridine vs. Indazole Linkage : The pyridin-3-yl group at position 1 in the target compound introduces a planar aromatic system, contrasting with the unsubstituted indazole (CAS 885272-37-7) .

Pharmacological and Functional Implications

  • Bioactivity : While direct data on the target compound is lacking, structurally related indazole derivatives (e.g., N1-acylated 5-(pyridinyl)indazoles) show promise as kinase inhibitors due to their ability to engage in π-π stacking and hydrogen bonding . The iodine atom may enhance binding affinity through halogen interactions with protein residues.
  • Antimicrobial Potential: Imidazole and indazole derivatives (e.g., 5-oxo-imidazoles in ) exhibit antimicrobial activity. The iodine substituent’s electronegativity and size could modulate such activity compared to fluoro or chloro analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-iodo-1-pyridin-3-yl-1H-indazole, and how can reaction efficiency be optimized?

  • Methodology :

  • Key Routes : Ullmann coupling or Suzuki-Miyaura cross-coupling are commonly used to introduce the pyridinyl and iodo substituents to the indazole core. For example, iodine-catalyzed multicomponent reactions (as in pyrazole synthesis ) can be adapted for efficiency.
  • Optimization : Adjust catalyst loading (e.g., Pd/Cu systems), solvent polarity (e.g., DMF or DMSO), and temperature (80–120°C). Microwave-assisted synthesis (e.g., 67% yield in microwave conditions ) may enhance reaction rates.
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., compounds with melting points 200–207°C ).

Q. Which analytical techniques are essential for characterizing this compound?

  • Critical Methods :

  • Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., coupling constants in pyrazole derivatives ). IR spectroscopy for functional group identification (e.g., carbonyl stretches at 1720–1730 cm1^{-1} ).
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C12_{12}H8_{8}IN3_{3} exact mass 313.01 g/mol).

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound across studies be resolved?

  • Methodology :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell line specificity, as in vascular smooth muscle studies ).
  • Purity Checks : Use orthogonal methods (HPLC, NMR) to rule out impurities affecting bioactivity.
  • Meta-Analysis : Compare SAR trends with structurally similar compounds (e.g., indazole derivatives with substituent-dependent activity ).

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace iodine with bromine or vary pyridinyl groups ).
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like kinase enzymes .
  • In Vitro Screening : Test analogs in dose-response assays (IC50_{50} determination) against relevant biological targets (e.g., cancer cell lines ).

Q. How should stability issues of this compound during storage be addressed?

  • Strategies :

  • Storage Conditions : Store at –20°C under inert gas (argon) to prevent degradation .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Protective Formulations : Use lyophilization or encapsulation in cyclodextrins to enhance shelf life.

Q. How can conflicting spectral data for this compound be interpreted?

  • Resolution Steps :

  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Database Referencing : Use NIST Chemistry WebBook for benchmark spectral peaks (e.g., 1^1H NMR shifts for pyrazole derivatives ).
  • Dynamic Effects : Consider tautomerism or solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3 ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.